molecular formula C9H9Cl B1354330 Vinylbenzyl chloride CAS No. 57458-41-0

Vinylbenzyl chloride

Cat. No. B1354330
CAS RN: 57458-41-0
M. Wt: 152.62 g/mol
InChI Key: SLBOQBILGNEPEB-UHFFFAOYSA-N
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Description

Vinylbenzyl chloride is an organic compound with the formula ClCH2C6H4CH=CH2 . It is a bifunctional molecule, featuring both vinyl and a benzylic chloride functional groups . It is a colorless liquid that is typically stored with a stabilizer to suppress polymerization .


Synthesis Analysis

Vinylbenzyl chloride is produced by the chlorination of vinyltoluene . Often vinyltoluene consists of a mixture of 3- and 4-vinyl isomers, in which case the vinylbenzyl chloride will also be produced as a mixture of isomers . It is commonly used as a monomer that belongs to the class of aryl chlorides .


Molecular Structure Analysis

The molecular structure of Vinylbenzyl chloride consists of a vinyl group (CH2=CH-) and a benzyl chloride group (C6H4CH2Cl) in its structure .


Chemical Reactions Analysis

Vinylbenzyl chloride is used as a comonomer in the production of chloromethylated polystyrene . It reacts with divinylbenzene to form polyvinyl chloride . It is also used as a reactive building block in various polymerization reactions to synthesize different types of polymers .


Physical And Chemical Properties Analysis

Vinylbenzyl chloride is a colorless liquid with a density of 1.083 g/mL at 25 °C . It has a boiling point of 229 °C . The refractive index n20/D is 1.572 .

Scientific Research Applications

  • Fuel Cell Technology : VBC has been used to create anion-exchange membranes for low temperature direct methanol fuel cells, beneficial for portable applications (Danks, Slade, & Varcoe, 2002). Additionally, copolymerization of methyl methacrylate and VBC has shown promise for alkaline fuel cell applications, allowing controlled polymerization and tunable properties (Luo et al., 2012).

  • Antimicrobial Surfaces : VBC has been successfully photo-polymerized onto PDMS surfaces to create self-disinfecting surfaces with high quaternary ammonium functionality. These surfaces exhibit efficient contact killing against various bacteria, including Escherichia coli and Staphylococcus aureus (Lou et al., 2021).

  • Corrosion Inhibition : Studies have shown that VBC derivatives can act as highly efficient inhibitors for carbon steel corrosion in acidic solutions, demonstrating significant potential in the field of corrosion research (Nahlé et al., 2008).

  • Polymer Chemistry : VBC has been utilized in the synthesis of functional polymers and nanocomposites. For instance, it has been grafted onto silica for radical polymerization (Carlier et al., 1992), and used in the creation of amphiphilic cationic block copolymers (Wendler et al., 1998).

  • Environmental Applications : VBC-based polymers have been explored for environmental applications such as adsorption of organic dyes and heavy metals from aqueous media (Ajmal et al., 2016).

  • Advanced Material Development : VBC is employed in the development of polymeric nanocomposites and membranes for specific applications, such as improving mechanical and thermal properties of polymers (Li, Song, & Yang, 2013).

Safety And Hazards

Vinylbenzyl chloride is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage and may cause an allergic skin reaction .

Future Directions

Vinylbenzyl chloride is commonly utilized in the production of resins, coatings, adhesives, and ion-exchange resins . It offers versatility in polymer synthesis, allowing for the introduction of desired functionalities into polymers . It is expected to find more applications in the future due to its unique properties .

properties

IUPAC Name

1-chloroprop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBOQBILGNEPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinylbenzyl chloride

CAS RN

30030-25-2, 57458-41-0
Record name (chloromethyl)vinylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chloromethylstyrene (m- and p- mixture) (stabilized with TBC + ONP + o-Nitrocresol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Vinyl benzyl chloride grafted film was synthesized by immersing an argon plasma pretreated LDPE film into a degassed monomer solution of 5 vol % using ethanol as solvent, and exposing the setup to near UV-irradiation for 2 h. The grafted film was subjected to prolonged washing with DMF before it was reacted with 0.024 M 4,4′-bipyridine in a water bath at 70° C. for 20 h, followed by 0.4 M benzyl chloride, again in a water bath at 70° C. for 20 h. Both reaction steps were carried out using DMF as solvent. The film was washed with DMF after both reaction steps to remove unreacted reactants. The viologen grafted film was finally immersed into a reaction mixture containing 0.10 M aniline and 0.025 M ammonium persulfate in 0.5 M HClO4 for 2 h. The green polyaniline (in the emeraldine state) was undoped in 0.5M NaOH for 1 h, washed in deionized water and dried under reduced pressure. The base film was exposed to near UV-light emitted from a 1 kW mercury lamp for 1 h. The sheet resistance of the film decreased from 1010 Ω/sq. (before irradiation) to 105 Ω/sq.(after irradiation). The change in Rs with respect to irradiation time is shown in FIG. 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,150
Citations
K Jeřábek, I Pulko, K Soukupova, D Štefanec… - …, 2008 - ACS Publications
Poly(high internal phase emulsion) materials were prepared from concentrated emulsions containing 4-vinylbenzyl chloride as the reactive monomer and divinylbenzene as the cross-…
Number of citations: 48 pubs.acs.org
P Krajnc, JF Brown, NR Cameron - Organic letters, 2002 - ACS Publications
Monolithic polymer supports and scavengers were prepared via nucleophilic displacement of chlorine in poly(4-vinylbenzyl chloride-co-divinylbenzene) PolyHIPE materials. Reactions …
Number of citations: 171 pubs.acs.org
SD Alexandratos, X Zhu - Macromolecules, 2003 - ACS Publications
Poly (vinylbenzyl chloride)[polyVBC], both linear and prepared by suspension polymerization to form crosslinked beads, is widely used in the synthesis of polymersupported reagents. 1 …
Number of citations: 28 pubs.acs.org
D Štefanec, P Krajnc - Reactive and Functional Polymers, 2005 - Elsevier
… emulsions with high levels of 4-vinylbenzyl chloride using a procedure as simple as possible. … beads of PolyHIPE with the level of 4-vinylbenzyl chloride as high as 70% and the nominal …
Number of citations: 96 www.sciencedirect.com
DM Knauss, HA Al‐Muallem - Journal of Polymer Science Part …, 2000 - Wiley Online Library
Vinylbenzyl chloride (VBC) has been used as a coupling agent in Convergent Living Anionic Polymerization to produce polymers with dendritic branching. The slow addition of a …
Number of citations: 74 onlinelibrary.wiley.com
WG Lloyd, TE Durocher - Journal of Applied Polymer Science, 1963 - Wiley Online Library
… In the present work ar-vinylbenzyl chloride prepared by the method of McMaster and … of a prechilled monomer mixture (vinylbenzyl chloride 99.95% and divinylbenzene o.050~0), and …
Number of citations: 28 onlinelibrary.wiley.com
N Fontanals, J Cortés, M Galià… - Journal of Polymer …, 2005 - Wiley Online Library
Two different gel‐type resins have been prepared by suspension polymerization using 2 wt % divinylbenzene (DVB) with either p‐vinylbenzyl chloride (pVBC) or a mixture of VBC …
Number of citations: 92 onlinelibrary.wiley.com
ND Koromilas, GC Lainioti, EK Oikonomou… - European Polymer …, 2014 - Elsevier
Linear copolymers, P(MMA-co-VBC) and P(SSNa-co-VBC), of 4-vinylbenzyl chloride (VBC) with hydrophobic (methyl methacrylate, MMA) or hydrophilic anionic (sodium styrene …
Number of citations: 40 www.sciencedirect.com
S Kovačič, P Krajnc - Journal of Polymer Science Part A …, 2009 - Wiley Online Library
… 4-Vinylbenzyl chloride- (VBC) based polymers are the most versatile and most frequently … Furthermore, polyHIPEs based on 4-vinylbenzyl chloride have been prepared by our group …
Number of citations: 50 onlinelibrary.wiley.com
Y Chonde, LJ Liu, IM Krieger - Journal of Applied Polymer …, 1980 - Wiley Online Library
… be accomplished by using reactive vinyl monomers such as vinylbenzyl chloride (VBC). … The present report includes a study of the polymerization of vinylbenzyl chloride latices in …
Number of citations: 33 onlinelibrary.wiley.com

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